molecular formula C10H15BrN2O B14910713 4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol

4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol

Cat. No.: B14910713
M. Wt: 259.14 g/mol
InChI Key: QFVSOUUVITYYDO-UHFFFAOYSA-N
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Description

4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol is a chemical compound with the molecular formula C10H15BrN2O and a molecular weight of 259.14 g/mol . This compound is characterized by the presence of a bromopyridine moiety, which is a pyridine ring substituted with a bromine atom, and a butanol chain attached to an amino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol typically involves the reaction of 5-bromopyridine with an appropriate amine and butanol derivative. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research .

Properties

Molecular Formula

C10H15BrN2O

Molecular Weight

259.14 g/mol

IUPAC Name

4-[(5-bromopyridin-2-yl)-methylamino]butan-2-ol

InChI

InChI=1S/C10H15BrN2O/c1-8(14)5-6-13(2)10-4-3-9(11)7-12-10/h3-4,7-8,14H,5-6H2,1-2H3

InChI Key

QFVSOUUVITYYDO-UHFFFAOYSA-N

Canonical SMILES

CC(CCN(C)C1=NC=C(C=C1)Br)O

Origin of Product

United States

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